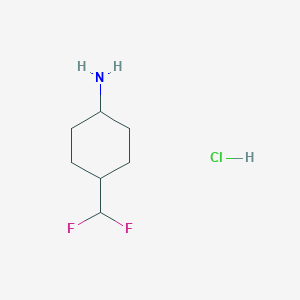
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (4-DMCH) is a fluorinated cyclohexanamine derivative that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 190.6 g/mol and a melting point of 62-64 °C. 4-DMCH has been found to have a number of biochemical and physiological effects and has been the subject of numerous studies in both in vitro and in vivo models.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has also been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, it has been found to be a potent agonist of the G-protein coupled receptor 5-HT1A, which is involved in the regulation of serotonin levels in the brain.
Wirkmechanismus
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to act as an inhibitor of the enzymes acetylcholinesterase (AChE) and monoamine oxidase (MAO). It has been found to bind to the active site of these enzymes, which prevents them from breaking down the neurotransmitters acetylcholine and monoamines respectively. Furthermore, 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to act as an agonist of the G-protein coupled receptor 5-HT1A, which increases the levels of serotonin in the brain.
Biochemische Und Physiologische Effekte
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine and monoamines in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, which can lead to improved overall health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Furthermore, it has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. The main limitation of using 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in laboratory experiments is that it is an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, so it can interfere with the normal function of these enzymes.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. These include further exploration of its biochemical and physiological effects, investigation of its potential therapeutic applications, and development of new synthesis methods for the compound. Additionally, further research could be done to investigate the potential side effects of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential use of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride as a tool for studying various biological processes, such as signal transduction pathways, gene expression, and metabolism.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



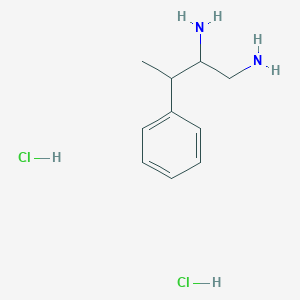
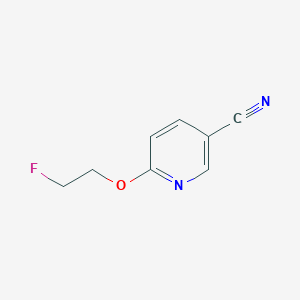
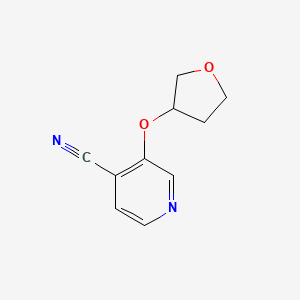
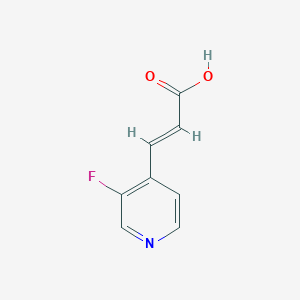
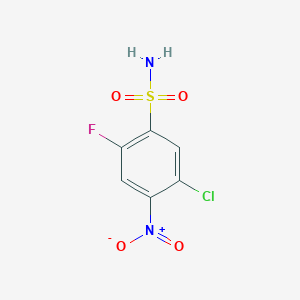
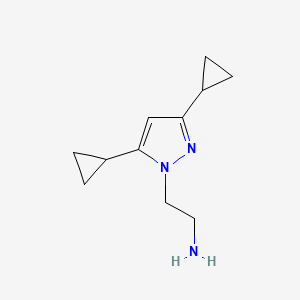
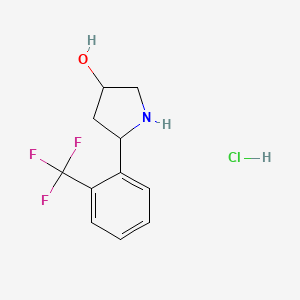
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
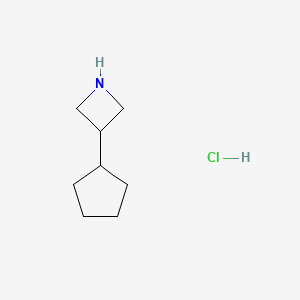
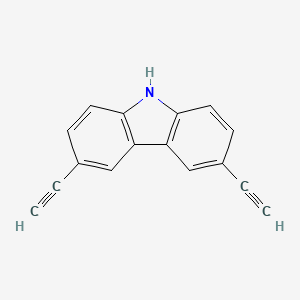
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)
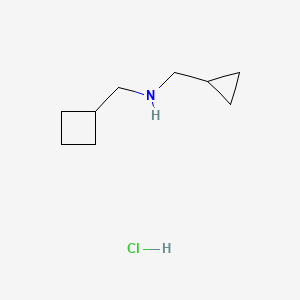
![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)